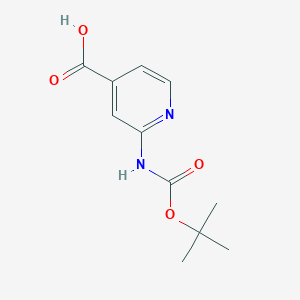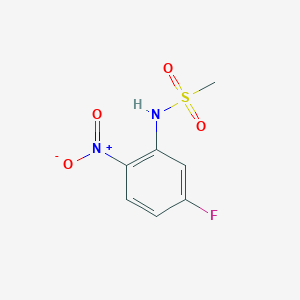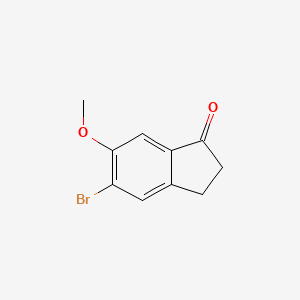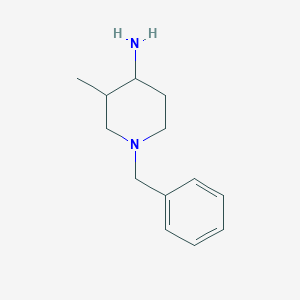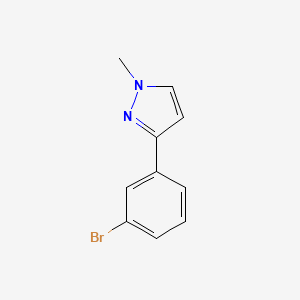
3-(3-bromophenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-bromophenyl)-1-methyl-1H-pyrazole" is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Bromophenyl groups are phenyl rings substituted with a bromine atom, which can influence the electronic and steric properties of the molecule. The presence of a methyl group on the pyrazole ring can further modify its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the cyclization of precursor molecules. For example, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol followed by methylation can lead to compounds similar to the one . The use of copper acetate as a catalyst can facilitate oxidative cyclization to form complex pyrazole structures . Additionally, the electro-catalyzed transformation of pyrazole derivatives in a green medium is an efficient method to obtain various pyrazole-related compounds .
Molecular Structure Analysis
The molecular structure of brominated pyrazole derivatives can be determined using techniques such as X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method, revealing important geometric parameters . Similarly, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established, showing significant conformational details .
Chemical Reactions Analysis
The reactivity of brominated pyrazole derivatives can be influenced by the presence of substituents on the aromatic ring and the pyrazole core. For example, the bromine atom can participate in various chemical reactions, such as halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions . The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be indicative of its reactivity in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazole derivatives can be studied through various spectroscopic and computational methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide insights into the bonding features of the molecule . Computational methods, including density functional theory (DFT) calculations, can predict the molecular electrostatic potential, non-linear optical properties, and other electronic characteristics . Solvatochromic studies can reveal how the compound's photophysical properties change with solvent polarity .
科学的研究の応用
Biomedical Applications
A study focused on a compound structurally related to 3-(3-bromophenyl)-1-methyl-1H-pyrazole demonstrated potential biomedical applications. Specifically, the compound synthesized showed promise for the regulation of inflammatory diseases. Docking studies in the research suggested its relevance in the biomedical field, indicating the potential for similar compounds to be utilized in medical research and treatment strategies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Anticancer Activity
Derivatives of 1,3,4-trisubstituted pyrazole, closely related to 3-(3-bromophenyl)-1-methyl-1H-pyrazole, have been synthesized and tested for in-vitro anti-cancer activity against various human cancer cell lines. The research indicated that some of these analogs exhibited significant cytotoxic effects on target cell lines, showcasing their potential as antiproliferative agents and paving the way for further exploration into the anticancer properties of such compounds (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
Spectral and Fluorescent Assessment
A pair of pyrazoline derivatives, structurally akin to 3-(3-bromophenyl)-1-methyl-1H-pyrazole, were synthesized and their spectral and fluorescence properties were thoroughly studied. The research highlighted the potential application of these compounds in fields requiring specific fluorescence properties, suggesting that similar structural compounds could be utilized in various scientific and industrial applications involving fluorescence (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Regioselective Synthesis and Antiproliferative Studies
Regioselective synthesis of novel pyrazole derivatives was performed, with particular derivatives showing significant cytotoxic effects against breast cancer and leukemic cells. These findings demonstrate the potential therapeutic applications of such compounds in the treatment of cancer, underscoring the importance of chemical synthesis in the development of novel anticancer agents (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-bromophenyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHBUUFMMMKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624885 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
425379-68-6 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

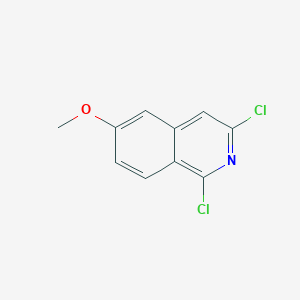

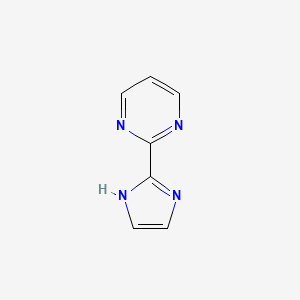



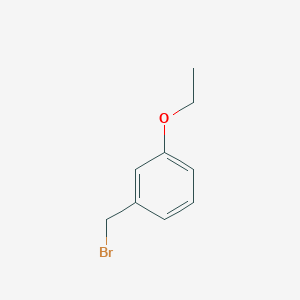

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
